Glutamylalanine

Vue d'ensemble

Description

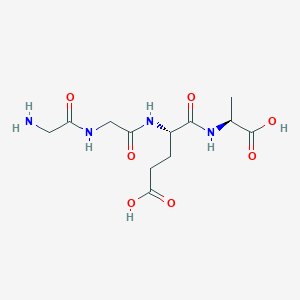

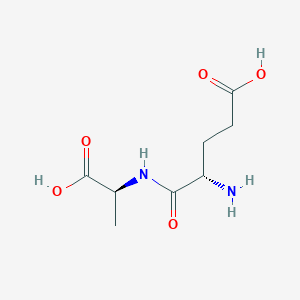

Glutamylalanine is a naturally occurring dipeptide composed of glutamate and alanine. It plays a crucial role in the supply of glutamate to human erythrocytes, which are essentially impermeable to glutamate. This compound is essential for the synthesis of glutathione, an important antioxidant in the body .

Mécanisme D'action

Target of Action

Glutamylalanine, also known as Glu-ala, primarily targets human erythrocytes . It enters these cells through saturable membrane-transport systems that follow Michaelis-Menten kinetics . The cytosolic red cell peptidases, which have a vast capacity to hydrolyze the dipeptide, are also a significant target of this compound .

Mode of Action

This compound interacts with its targets, the human erythrocytes, by entering these cells through membrane-transport systems . Once inside the cell, this compound is hydrolyzed by cytosolic red cell peptidases . This interaction results in the breakdown of this compound into its constituent amino acids, glutamate and alanine .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the formation of γ-glutamylamines, a process catalyzed by transglutaminases . These γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can then be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase . This suggests that this compound may play a significant role in the metabolism of γ-glutamylamines .

Pharmacokinetics

The ADME properties of this compound are crucial for its bioavailability. This compound enters human erythrocytes through membrane-transport systems . This process is describable by Michaelis-Menten kinetics, suggesting that the absorption and distribution of this compound are saturable processes . The metabolism of this compound occurs within the erythrocytes, where it is hydrolyzed by cytosolic red cell peptidases

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role in the formation of γ-glutamylamines . These compounds, which are released from proteins by proteases, can accumulate in the cerebrospinal fluid and affected areas of the brain in neurodegenerative diseases . This suggests that this compound may have a significant role in neurodegeneration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that gene-environment interactions can alter the impact of certain compounds on human health , and it is possible that similar interactions could influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Glutamylalanine participates in biochemical reactions involving γ-glutamyltranspeptidases (γ-GTs), enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

It is known to be involved in glutathione metabolism, which has a significant impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with γ-GTs. These enzymes specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and the transfer of the γ-glutamyl group to water or to some amino acids and peptides .

Metabolic Pathways

This compound is involved in the γ-glutamyl cycle , a metabolic pathway that includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl Cys synthetase and glutathione synthetase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glutamylalanine can be synthesized through the enzymatic action of transglutaminases, which catalyze the formation of γ-glutamylamines utilizing glutamyl residues and amine-bearing compounds such as lysyl residues and polyamines . The free γ-glutamylamines can be released from proteins by proteases in an intact form and can be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic synthesis involving transglutaminases and proteases could be scaled up for industrial applications, given the appropriate optimization of reaction conditions and enzyme availability.

Analyse Des Réactions Chimiques

Types of Reactions

Glutamylalanine undergoes hydrolysis reactions catalyzed by cytosolic red cell peptidases, which have a vast capacity to hydrolyze the dipeptide . It is also a natural substrate of the enzyme γ-glutamylcyclotransferase in the glutathione metabolism pathway .

Common Reagents and Conditions

The hydrolysis of this compound is describable by Michaelis-Menten kinetics, indicating that it follows a saturable membrane-transport system . The enzyme γ-glutamylcyclotransferase catalyzes the cleavage of this compound under physiological conditions .

Major Products Formed

The major products formed from the hydrolysis of this compound are glutamate and alanine . In the presence of γ-glutamylcyclotransferase, the compound is cleaved to form 5-oxo-L-proline and the free amine .

Applications De Recherche Scientifique

Glutamylalanine has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

γ-Glutamylcysteinylglycine (Glutathione): A tripeptide composed of glutamate, cysteine, and glycine, which is one of the most abundant molecules in the body and plays a significant role in antioxidant defense.

γ-Glutamyltaurine: Known for its immunostimulatory activities and antagonistic effects against excitatory amino acids.

SCV-07: A γ-glutamyl compound with a broad spectrum of immunostimulatory activities.

Uniqueness

Glutamylalanine is unique in its specific role in supplying glutamate to erythrocytes and its involvement in the synthesis of glutathione . Unlike other γ-glutamyl compounds, it is directly involved in the hydrolysis and metabolism pathways that are crucial for cellular antioxidant defenses .

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHUJAFXGNDSB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21064-18-6 | |

| Record name | L-α-Glutamyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21064-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of glutamylalanine?

A1: The molecular formula of this compound is C8H14N2O5. Its molecular weight is 218.21 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques like 13C-NMR have been used to characterize this compound, particularly in the context of peptide synthesis and structural analysis. []

Q3: Does the position of the aspartic acid residue within a peptide affect its interaction with copper ions?

A3: Yes, research has shown that the position of aspartic acid within a peptide sequence significantly influences its interaction with copper(II) ions. For example, an N-terminal aspartic acid stabilizes copper complexes with one nitrogen atom coordinated, while aspartic acid in the second or third position stabilizes complexes with two or three nitrogen atoms coordinated, respectively. []

Q4: What is the role of this compound in the yeast Saccharomyces cerevisiae?

A4: In Saccharomyces cerevisiae, a repeating octapeptide sequence containing this compound (Lys-Arg-Glu-Ala-Glu-Ala) is found in the spacer region of the alpha-factor prepro region (MFα1p). This region is important for the secretion of proteins like alpha-amylase. Removing the Glu-Ala repeat from this spacer region reduces the efficiency of alpha-amylase secretion. []

Q5: What is the significance of this compound in the processing of prepro-alpha-factor-somatostatin hybrid peptides in mammalian cells?

A5: Studies in rat pituitary GH(3) cells have shown that a dipeptidyl aminopeptidase activity, potentially similar to the yeast STE13 enzyme, is present in the post-trans Golgi network compartment. This enzyme is responsible for removing the Glu-Ala spacer sequence from hybrid proteins containing the prepro region of yeast alpha-factor and anglerfish somatostatin. This suggests a conserved mechanism for protein secretion between yeast and mammalian cells. []

Q6: Does this compound play a role in the substrate specificity of casein kinase-2 (CK-2)?

A6: Research suggests that while an extended acidic cluster on the C-terminal side of the target serine is essential for CK-2 activity, a glutamic acid residue at position +3 relative to serine is particularly crucial for triggering phosphorylation. This is evident in the significantly lower Vmax of the peptide Ser-Glu-Glu-Ala-Glu-Glu compared to Ser-Glu-Ala-Glu-Glu-Glu, despite similar Km values. []

Q7: Has this compound been found in natural sources other than yeast?

A7: Yes, γ-L-glutamyl-L-alanine has been identified in iris leaf tissue, marking the first conclusive evidence of its existence in plants. []

Q8: What is the relevance of the Glu-Ala repeat in the context of porcine epidermal growth factor (pEGF) expression in Pichia pastoris?

A8: When using the α-factor signal peptide for pEGF expression in Pichia pastoris, incomplete signal peptide cleavage can result in a mixture of Glu-Ala-pEGF and pEGF. To obtain pure pEGF, the Glu-Ala repeat residues at the N-terminal can be deleted from the expression construct. This modification allows for the production of a homogenous pEGF protein. []

Q9: Is there evidence of this compound being involved in bacterial metabolic pathways?

A9: Yes, this compound is a component of the chromogenic substrate γ-Glu-Ala-Gly-pNA used to study the amidase activity of the bifunctional glutathionylspermidine synthetase/amidase enzyme from Escherichia coli. This enzyme plays a role in the synthesis and breakdown of glutathionylspermidine (Gsp), a metabolite involved in oxidative stress response in bacteria and some parasites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)